4-Hydroxy-2-methoxybenzaldehyde

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

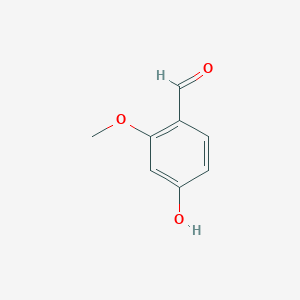

Structure

2D Structure

Properties

IUPAC Name |

4-hydroxy-2-methoxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O3/c1-11-8-4-7(10)3-2-6(8)5-9/h2-5,10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBIZZNFQJPOKDK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)O)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70334061 | |

| Record name | 4-Hydroxy-2-methoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70334061 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18278-34-7 | |

| Record name | 4-Hydroxy-2-methoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70334061 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Hydroxy-2-methoxybenzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

4-Hydroxy-2-methoxybenzaldehyde CAS number and physical properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Hydroxy-2-methoxybenzaldehyde, a significant aromatic aldehyde. This document details its chemical identity, physical properties, and relevant experimental protocols, designed to support research and development activities.

Chemical Identity and Properties

This compound, also known as 4-hydroxy-o-anisaldehyde, is a substituted benzaldehyde (B42025) with the chemical formula C₈H₈O₃.[1][2][3] Its unique substitution pattern makes it a valuable intermediate in organic synthesis.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| CAS Number | 18278-34-7[1][2][4][5][6] |

| Molecular Formula | C₈H₈O₃[1][2][3] |

| Molecular Weight | 152.15 g/mol [1][2][7] |

| IUPAC Name | This compound |

| Synonyms | 4-Hydroxy-o-anisaldehyde[6] |

| Beilstein/REAXYS Number | 2045122[1][4] |

| PubChem CID | 519541[7] |

Table 2: Physical Properties of this compound

| Property | Value | Source |

| Physical State | White to pale brown powder/crystalline solid | [4],[7] |

| Melting Point | 158-161 °C | [1] |

| Boiling Point | 312-313 °C (estimated) | [4] |

| Solubility | Soluble in organic solvents like ether and ethyl acetate.[7] Water solubility is estimated at 21430 mg/L at 25 °C.[4] | |

| logP (o/w) | 1.781 (estimated) | [4] |

| Assay Purity | ≥98.0% (HPLC) | [1] |

Experimental Protocols

Detailed methodologies are crucial for the accurate characterization and application of chemical compounds. The following sections provide standardized protocols for determining key physical properties and for the synthesis of this compound.

Melting Point Determination

The melting point is a critical indicator of purity for a crystalline solid. A sharp melting range typically signifies a high-purity compound.

Principle: The melting point is determined by heating a small, powdered sample of the organic solid in a capillary tube and observing the temperature range from the first sign of melting to the complete liquefaction of the material.[1][4]

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or Thiele tube)

-

Capillary tubes (sealed at one end)

-

Thermometer (calibrated)

-

Spatula

-

Mortar and pestle

Procedure:

-

Sample Preparation: Ensure the this compound sample is completely dry and finely powdered using a mortar and pestle.

-

Capillary Loading: Pack the powdered sample into the open end of a capillary tube to a height of 1-2 mm by tapping the sealed end gently on a hard surface.[5][6]

-

Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.[1] Ensure the thermometer bulb is correctly positioned next to the sample.

-

Heating: Heat the apparatus rapidly to a temperature approximately 10-15 °C below the expected melting point (158 °C). Then, reduce the heating rate to 1-2 °C per minute to ensure thermal equilibrium.[4]

-

Observation: Carefully observe the sample. Record the temperature (T1) at which the first drop of liquid appears.

-

Final Reading: Continue heating at the slow rate and record the temperature (T2) at which the last crystal of the solid melts.

-

Melting Range: The melting point is reported as the range T1-T2. For a pure sample, this range should be narrow (0.5-1.0 °C).[1]

-

Replicates: Conduct at least two more determinations to ensure consistency. Use a fresh sample and capillary tube for each measurement.

Synthesis of this compound

A patented method describes the synthesis of this compound from m-methoxyphenol.[3]

Principle: The synthesis involves a two-step process:

-

Esterification: Protection of the hydroxyl group of m-methoxyphenol by acetylation.

-

Vilsmeier-Haack Reaction: Formylation of the resulting 3-acetoxyanisole, followed by deacetylation under acidic conditions to yield the final product.[3]

Materials:

-

m-Methoxyphenol (3-hydroxyanisole)

-

Acetic anhydride

-

Ionic liquid catalyst (e.g., 1-butyl-3-methylimidazolium acetate)

-

N,N-dimethylformamide (DMF)

-

Phosphorus oxychloride (POCl₃)

-

Water

Procedure:

-

Step 1: Synthesis of 3-Acetoxyanisole

-

In a reactor, dissolve m-methoxyphenol in acetic anhydride.

-

Add the ionic liquid catalyst. The weight ratio of m-methoxyphenol:acetic anhydride:catalyst should be approximately 1:1.2:0.1.[3]

-

Heat the mixture to 60 °C and maintain for 2 hours with stirring.

-

After the reaction is complete, separate the product, 3-acetoxyanisole, by vacuum distillation.[3]

-

-

Step 2: Synthesis of this compound

-

Introduce the obtained 3-acetoxyanisole, DMF, and phosphorus oxychloride into a reactor to perform the Vilsmeier-Haack reaction.

-

After the reaction, carefully add the reaction mixture to water with stirring. This will precipitate 2-methoxy-4-acetoxybenzaldehyde.

-

Increase the temperature and continue stirring to facilitate the hydrolysis (deacetylation) of the acetyl group, which occurs under the acidic conditions generated.[3]

-

Allow the mixture to stand and separate the organic layer.

-

Wash the organic layer with water and then distill to remove residual water, yielding the final product, this compound.[3]

-

Biological Activity Context (Isomer)

While direct, extensive signaling pathway studies for this compound are not widely published, research on its isomer, 2-Hydroxy-4-methoxybenzaldehyde (2H4MB) , provides valuable insight into the potential biological activities of this class of compounds. 2H4MB has been shown to exhibit antifungal properties against Fusarium graminearum.[8]

The mechanism of action involves the disruption of several key cellular processes:[8]

-

Ergosterol (B1671047) Biosynthesis: Inhibition of enzymes in the ergosterol pathway, compromising fungal membrane integrity.

-

Redox Metabolism: Induction of oxidative stress through increased reactive oxygen species (ROS) and altered activity of antioxidant enzymes like catalase and superoxide (B77818) dismutase.

-

DON Biosynthesis: Downregulation of genes involved in the production of deoxynivalenol (B1670258) (DON), a mycotoxin.

This guide serves as a foundational resource for professionals working with this compound. The provided data and protocols are intended to ensure accurate and reproducible experimental outcomes.

References

- 1. chem.ucalgary.ca [chem.ucalgary.ca]

- 2. pennwest.edu [pennwest.edu]

- 3. CN102557903A - Preparation method of 4-hydroxyl-2-methoxybenzaldehyde - Google Patents [patents.google.com]

- 4. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 6. byjus.com [byjus.com]

- 7. Page loading... [guidechem.com]

- 8. Frontiers | 2-Hydroxy-4-methoxybenzaldehyde (HMB) disrupts ergosterol biosynthesis, redox metabolism, and DON biosynthesis of Fusarium graminearum revealed by transcriptome analysis [frontiersin.org]

An In-depth Technical Guide to the Synthesis of 4-Hydroxy-2-methoxybenzaldehyde from 3-methoxyphenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical synthesis of 4-Hydroxy-2-methoxybenzaldehyde, a key intermediate in the pharmaceutical and fragrance industries, starting from 3-methoxyphenol (B1666288).[1] The document details various synthetic strategies, with a focus on regioselective formylation reactions, and provides in-depth experimental protocols for the most effective methods.

Introduction: The Challenge of Regioselective Formylation

This compound is an aromatic aldehyde featuring hydroxyl, methoxy (B1213986), and formyl functional groups on a benzene (B151609) ring.[1] Its synthesis from 3-methoxyphenol presents a classic regioselectivity challenge. The starting material has two potential sites for electrophilic substitution (ortho to the hydroxyl group) that could lead to isomeric products. The hydroxyl group is a strongly activating, ortho-, para-directing group, while the methoxy group is also activating and ortho-, para-directing. The key to a successful synthesis is to employ a method that selectively installs the formyl group at the C4 position, ortho to the hydroxyl group and para to the methoxy group.

This guide explores several established formylation reactions, evaluating their efficacy and providing detailed protocols for their application in this specific transformation. These methods include magnesium-mediated ortho-formylation, the Vilsmeier-Haack reaction, the Reimer-Tiemann reaction, and the Duff reaction.

Synthetic Strategies and Mechanisms

Several methods exist for the formylation of phenols. The choice of method depends on factors such as desired regioselectivity, yield, scalability, and tolerance of other functional groups.

Magnesium-Mediated Ortho-Formylation (Casnati–Skattebøl Reaction)

This method provides excellent regioselectivity for the ortho-formylation of phenols.[2] The reaction proceeds through the formation of a magnesium phenoxide, which then coordinates with paraformaldehyde. This chelation effect directs the formylation exclusively to the position ortho to the hydroxyl group.[3] A common and efficient variation uses a combination of anhydrous magnesium dichloride (MgCl₂) and triethylamine (B128534) (Et₃N) as the base system.[4][5] This approach avoids the need for pyrophoric Grignard reagents and carcinogenic cosolvents like HMPA.[4] For 3-methoxyphenol, this method is highly effective, yielding the desired this compound with high selectivity.[4][6]

Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is another powerful tool for formylating electron-rich aromatic rings.[7][8] The reaction involves an electrophilic aromatic substitution using the "Vilsmeier reagent," an iminium salt typically formed from N,N-dimethylformamide (DMF) and an acid chloride like phosphoryl chloride (POCl₃).[7] Direct application to phenols can be problematic. A more controlled approach involves a two-step process:

-

Protection: The hydroxyl group of 3-methoxyphenol is first protected, for example, as an acetate (B1210297) ester. This is achieved by reacting it with anhydrous acetic acid.[9][10]

-

Formylation and Deprotection: The resulting 3-acetoxybenzyl ether undergoes the Vilsmeier-Haack reaction. The reaction mixture is then hydrolyzed with water, which not only works up the reaction but also removes the acetyl protecting group to yield the final product.[9][10]

This method offers high yields and product purity.[9]

Reimer-Tiemann Reaction

The Reimer-Tiemann reaction is a classic method for the ortho-formylation of phenols using chloroform (B151607) (CHCl₃) and a strong base.[11][12] The reactive electrophile is dichlorocarbene (B158193) (:CCl₂), which is generated in situ.[13] While historically significant, this reaction often suffers from moderate yields and a lack of regioselectivity, frequently producing a mixture of ortho and para isomers, along with other byproducts.[14] For 3-methoxyphenol, this could lead to the formation of 2-hydroxy-4-methoxybenzaldehyde (B30951) as a byproduct.

Duff Reaction

The Duff reaction utilizes hexamine (hexamethylenetetramine) in an acidic medium (like acetic acid or trifluoroacetic acid) to achieve ortho-formylation of activated aromatic compounds such as phenols.[15][16][17] The electrophilic species is an iminium ion derived from hexamine.[17] The reaction typically requires strongly electron-donating groups on the aromatic ring and preferentially formylates the ortho position.[15] However, yields can be variable and are often low.[18]

Data Presentation: Comparison of Synthetic Methods

The following table summarizes quantitative data for the different synthetic routes discussed.

| Method | Key Reagents | Solvent | Reaction Time | Temperature | Yield (%) | Purity (%) | Reference |

| Mg-Mediated Formylation | 3-methoxyphenol, Paraformaldehyde, MgCl₂, Et₃N | Acetonitrile | 2-4 hours | Reflux | Good to Excellent | High | [4][5] |

| Vilsmeier-Haack | 3-methoxyphenol, Acetic Anhydride, DMF, POCl₃ | Acetic Anhydride / DMF | ~3 hours total | 50-80°C (Step 1), -8 to -2°C (Step 2) | >90 | 99.6 | [9][10] |

| Reimer-Tiemann | 3-methoxyphenol, Chloroform, NaOH | Water | 4-5 hours | 60-65°C | Moderate to Low | Variable | [13][14] |

| Duff Reaction | 3-methoxyphenol, Hexamethylenetetramine | Acetic Acid | Variable | Reflux | Generally Low | Variable | [15][18] |

Experimental Protocols

Detailed methodologies for the two most effective synthetic routes are provided below.

Protocol 1: Magnesium-Mediated Ortho-Formylation

This protocol is adapted from the procedure described by Hofsløkken and Skattebøl.[4][5]

Materials:

-

3-methoxyphenol

-

Anhydrous Magnesium Dichloride (MgCl₂)

-

Paraformaldehyde (dried over P₂O₅)

-

Triethylamine (Et₃N, dried over Na)

-

Acetonitrile (distilled over CaH₂)

-

Diethyl ether

-

5% aqueous HCl

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

To a dry, three-necked round-bottom flask purged with argon, add 3-methoxyphenol (1.0 eq), anhydrous MgCl₂ (1.5 eq), and dry acetonitrile.

-

Add dry triethylamine (3.75 eq) to the mixture and stir.

-

Add dry paraformaldehyde (6.75 eq) to the flask.

-

Heat the reaction mixture to reflux and maintain for the time specified by TLC analysis (typically 2-4 hours).[4]

-

After the reaction is complete, cool the mixture to room temperature.

-

Add 5% aqueous HCl to quench the reaction and extract the product with diethyl ether.

-

Wash the combined organic extracts with water, dry over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

-

Purify the crude residue by flash chromatography on silica (B1680970) gel to obtain pure this compound.

Protocol 2: Vilsmeier-Haack Reaction (Two-Step)

This protocol is based on the method described in patent CN102557903B.[9]

Step 1: Acetylation of 3-methoxyphenol

-

In a reactor, dissolve 3-methoxyphenol (1.0 eq) in anhydrous acetic acid (0.90-1.21 eq by weight). An ionic liquid catalyst can be added.[9][10]

-

Heat the mixture to 50-80°C and stir for approximately 2 hours.[10]

-

After the reaction is complete, obtain 3-acetoxybenzyl ether by vacuum distillation.

Step 2: Vilsmeier-Haack Formylation and Deprotection

-

In a separate flask, prepare the Vilsmeier reagent by reacting N,N-dimethylformamide (DMF) (1.02-1.16 eq by weight) with phosphorus oxychloride (POCl₃) (1.10-1.20 eq by weight) at a low temperature.

-

React the 3-acetoxybenzyl ether (1.0 eq) from Step 1 with the Vilsmeier reagent at a temperature of -8 to -2°C for 1 hour.[9]

-

Slowly add the reaction solution dropwise into three times its volume of water with thorough stirring. This generates 2-methoxy-4-acetoxybenzaldehyde.

-

Continue to heat and stir the aqueous mixture to hydrolyze the acetyl group, forming the target product.

-

Allow the mixture to settle and separate the organic layer.

-

Wash the organic layer with water and distill to remove residual water, yielding this compound.

Visualizations

Synthetic Pathways

The following diagram illustrates the two primary, high-yield synthetic routes from 3-methoxyphenol.

Caption: Key synthetic routes to this compound.

Experimental Workflow

This diagram outlines the general laboratory procedure for the synthesis and purification of the target compound.

References

- 1. Page loading... [wap.guidechem.com]

- 2. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 3. sciencemadness.org [sciencemadness.org]

- 4. chemistry.mdma.ch [chemistry.mdma.ch]

- 5. chemistry.mdma.ch [chemistry.mdma.ch]

- 6. researchgate.net [researchgate.net]

- 7. jk-sci.com [jk-sci.com]

- 8. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 9. Page loading... [wap.guidechem.com]

- 10. CN102557903A - Preparation method of 4-hydroxyl-2-methoxybenzaldehyde - Google Patents [patents.google.com]

- 11. Reimer–Tiemann reaction - Wikipedia [en.wikipedia.org]

- 12. byjus.com [byjus.com]

- 13. Reimer-Tiemann Reaction: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 14. benchchem.com [benchchem.com]

- 15. Duff reaction - Wikipedia [en.wikipedia.org]

- 16. synarchive.com [synarchive.com]

- 17. Duff_reaction [chemeurope.com]

- 18. thescholarship.ecu.edu [thescholarship.ecu.edu]

4-Hydroxy-2-methoxybenzaldehyde chemical structure and IUPAC nomenclature

An In-depth Technical Guide to 4-Hydroxy-2-methoxybenzaldehyde

For professionals in research, science, and drug development, a thorough understanding of chemical intermediates is paramount. This guide provides a detailed overview of this compound, a key aromatic aldehyde. It covers its chemical structure, IUPAC nomenclature, physicochemical properties, and a detailed experimental protocol for its synthesis.

Chemical Structure and IUPAC Nomenclature

The formal IUPAC name for this compound is This compound .[1][2] It is also known by synonyms such as 4-hydroxy-o-anisaldehyde.[1][2] The molecule consists of a benzene (B151609) ring substituted with a formyl group (-CHO), a hydroxyl group (-OH) at position 4, and a methoxy (B1213986) group (-OCH3) at position 2.

Caption: Chemical structure of this compound.

Physicochemical Properties

This compound is a valuable intermediate in the synthesis of fine chemicals, including pharmaceuticals, agrochemicals, and fragrances.[3] It typically appears as a light-yellow or white crystalline powder.[3][4][5] A summary of its key quantitative properties is provided below.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₈O₃ | [1][3][6] |

| Molecular Weight | 152.15 g/mol | [1][2][3] |

| Melting Point | 158-161 °C | |

| CAS Number | 18278-34-7 | [1][2][6] |

| Appearance | White to light-yellow crystalline powder | [3][4] |

| Solubility | Soluble in ether and ethyl acetate | [4][5] |

| Purity | ≥97.0% (GC), ≥98.0% (HPLC) |

Spectroscopic Data

Various spectroscopic data are available for the characterization of this compound, including FT-IR, Mass spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.[1][6][7] The NIST Chemistry WebBook provides access to its mass spectrum and IR spectrum.[6][8]

Experimental Protocols

A patented method for the preparation of this compound involves a two-step synthesis starting from m-hydroxy methyl-phenate (3-methoxyphenol).[5] This process is designed to be efficient, with gentle reaction conditions and high product purity.[5]

Step 1: Esterification of 3-methoxyphenol

-

Reactants : The primary starting material is 3-methoxyphenol, which is dissolved in acetic anhydride. An ionic liquid is used as a catalyst.[5]

-

Procedure : The esterification reaction is carried out to produce 3-acetoxy anisole (B1667542).

-

Purification : After the reaction is complete, the 3-acetoxy anisole is separated and purified by reduced-pressure distillation.[5]

Step 2: Vilsmeier-Haack Formylation and Hydrolysis

-

Reactants : The 3-acetoxy anisole obtained from the first step is reacted with N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃) in a Vilsmeier-Haack reaction to introduce a formyl group.[5]

-

Procedure : The Vilsmeier reagent, formed from DMF and POCl₃, acts as the formylating agent. The reaction is regioselective due to the steric hindrance of the acetoxy group, directing the formylation to the ortho position of the methoxy group.[5] The resulting reaction liquid is then added dropwise into water.

-

Hydrolysis : The acidic conditions generated during the workup facilitate the hydrolysis of the acetoxy group to a hydroxyl group.[5] This step is performed by stirring and heating the mixture to remove the acetyl group, yielding the final product.

-

Purification : The mixture is allowed to stand and separate into layers. The organic layer is collected, washed with water, and then distilled to remove residual water, yielding this compound with a reported purity of up to 99.6%.[5]

Caption: Synthesis workflow for this compound.

References

- 1. This compound | C8H8O3 | CID 519541 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound, 98% | Fisher Scientific [fishersci.ca]

- 3. nbinno.com [nbinno.com]

- 4. Page loading... [guidechem.com]

- 5. CN102557903A - Preparation method of 4-hydroxyl-2-methoxybenzaldehyde - Google Patents [patents.google.com]

- 6. 4-Hydroxy-2-methoxybenaldehyde [webbook.nist.gov]

- 7. This compound(18278-34-7)FT-IR [m.chemicalbook.com]

- 8. 4-Hydroxy-2-methoxybenaldehyde [webbook.nist.gov]

Spectroscopic data for 4-Hydroxy-2-methoxybenzaldehyde (¹H NMR, ¹³C NMR, IR, Mass Spec)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4-Hydroxy-2-methoxybenzaldehyde (C₈H₈O₃), a key intermediate in organic synthesis. The following sections detail its characteristic signatures in ¹H Nuclear Magnetic Resonance (NMR), ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). This document also outlines the experimental protocols for acquiring such data, serving as a valuable resource for researchers in the fields of chemistry and drug development.

Spectroscopic Data

The spectroscopic data for this compound is summarized in the tables below. This information is crucial for the identification and characterization of the compound.

¹H NMR Spectroscopy

¹H NMR spectroscopy provides information about the chemical environment of hydrogen atoms in a molecule. The data for this compound is presented in Table 1.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment |

| 9.83 | s | - | 1H | Aldehyde (-CHO) |

| 7.41-7.44 | m | - | 2H | Aromatic (H-2, H-6) |

| 7.04 | d | 8.5 | 1H | Aromatic (H-5) |

| 6.21 | s | - | 1H | Hydroxyl (-OH) |

| 3.97 | s | - | 3H | Methoxy (-OCH₃) |

| Solvent: CDCl₃ |

¹³C NMR Spectroscopy

¹³C NMR spectroscopy is used to determine the types of carbon atoms in a molecule. Table 2 summarizes the ¹³C NMR data for this compound.

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| 192.6 | Aldehyde (C=O) |

| 161.9 | Aromatic (C-4) |

| 159.9 | Aromatic (C-2) |

| 130.5 | Aromatic (C-6) |

| 129.2 | Aromatic (C-1) |

| 114.3 | Aromatic (C-5) |

| 106.7 | Aromatic (C-3) |

| 55.4 | Methoxy (-OCH₃) |

| Solvent: DMSO-d₆[1] |

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation. Key IR absorption bands for this compound are listed in Table 3.[2][3]

Table 3: Infrared (IR) Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3200-3600 | Broad | O-H stretch (Phenol) |

| 3000-3100 | Sharp | Aromatic C-H stretch |

| 1680-1700 | Strong | C=O stretch (Aldehyde) |

| 1500-1600 | Medium-Strong | C=C aromatic ring stretches |

| ~1220 | Strong | C-O stretch (Phenol) |

| 1030-1230 | Strong | C-O stretch (Methoxy) |

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. The molecular weight of this compound is 152.15 g/mol .[2] The mass spectrum would show a molecular ion peak [M]⁺ at m/z = 152.

Table 4: Mass Spectrometry Data for this compound

| m/z | Relative Intensity | Assignment |

| 152 | High | [M]⁺ (Molecular Ion) |

| 151 | High | [M-H]⁺ |

| 123 | Moderate | [M-CHO]⁺ |

Experimental Protocols

The following sections describe the general methodologies for obtaining the spectroscopic data presented above.

NMR Spectroscopy (¹H and ¹³C)

Sample Preparation:

-

Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

-

Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for referencing the chemical shifts to 0 ppm.[4]

Data Acquisition:

-

The NMR spectra are acquired on a spectrometer, for instance, a 400 MHz instrument.[5]

-

For ¹H NMR, the acquisition parameters typically include a 30° pulse angle and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

For ¹³C NMR, a proton-decoupled sequence is commonly used to simplify the spectrum and enhance the signal of carbon atoms.[6] A sufficient number of scans and an appropriate relaxation delay are crucial for detecting all carbon signals, especially quaternary carbons.[6][7]

Data Processing:

-

The raw data (Free Induction Decay - FID) is Fourier transformed to obtain the frequency-domain spectrum.

-

The spectrum is then phased and baseline corrected.

-

The chemical shifts are referenced to the internal standard (TMS).

-

Integration of the signals in the ¹H NMR spectrum is performed to determine the relative number of protons for each signal.

Infrared (IR) Spectroscopy

Sample Preparation:

-

KBr Pellet: Mix a small amount of the solid sample with dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a thin, transparent disk using a hydraulic press.

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.[2]

Data Acquisition:

-

The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer.[2]

-

A background spectrum of the empty sample holder (or pure KBr pellet) is first collected.

-

The sample spectrum is then recorded, and the background is automatically subtracted by the instrument's software.

-

The spectrum is typically scanned over the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Sample Preparation:

-

The sample is introduced into the mass spectrometer, often after separation by Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).[8][9]

-

For direct infusion, the sample is dissolved in a suitable volatile solvent.

Data Acquisition:

-

The sample is ionized using an appropriate technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).[8]

-

The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

The detector records the abundance of each ion at a specific m/z value.

Workflow Visualization

The general workflow for the spectroscopic analysis of a chemical compound like this compound is depicted in the following diagram.

Caption: Workflow for Spectroscopic Analysis of this compound.

References

- 1. rsc.org [rsc.org]

- 2. This compound | C8H8O3 | CID 519541 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4-Hydroxy-2-methoxybenaldehyde [webbook.nist.gov]

- 4. C7H6O C6H5CHO benzaldehyde low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzaldehyde 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. pubs.acs.org [pubs.acs.org]

- 6. books.rsc.org [books.rsc.org]

- 7. chem.uiowa.edu [chem.uiowa.edu]

- 8. Advances in structure elucidation of small molecules using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation - PMC [pmc.ncbi.nlm.nih.gov]

Delving into the Solubility Profile of 4-Hydroxy-2-methoxybenzaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the solubility characteristics of 4-Hydroxy-2-methoxybenzaldehyde, a key aromatic aldehyde intermediate in the synthesis of various pharmaceutical compounds and fine chemicals. Understanding its solubility in a range of organic solvents is paramount for optimizing reaction conditions, purification processes, and formulation development. This document provides a summary of available solubility data, detailed experimental protocols for its determination, and visualizations to elucidate key experimental and theoretical concepts.

Quantitative Solubility Data

While specific quantitative solubility data for this compound in a wide range of organic solvents remains limited in publicly accessible literature, its general solubility behavior has been qualitatively described. The compound is known to be soluble in several common organic solvents.

To provide a framework for comparison and experimental design, the following table summarizes the qualitative solubility and provides a basis for expected behavior in various solvent classes. Further experimental investigation is required to populate this table with precise quantitative values (e.g., in g/100 mL or mole fraction) at various temperatures.

| Solvent Classification | Solvent Name | Qualitative Solubility |

| Alcohols | Methanol | Soluble |

| Ethanol | Soluble | |

| Ethers | Diethyl Ether | Soluble |

| Esters | Ethyl Acetate | Soluble |

| Ketones | Acetone | Soluble |

| Amides | Dimethylformamide (DMF) | Soluble |

| Sulfoxides | Dimethyl Sulfoxide (DMSO) | Slightly Soluble |

| Halogenated | Chloroform | Soluble |

Note: "Soluble" and "Slightly Soluble" are based on general descriptions found in chemical literature. Quantitative determination is necessary for precise applications.

Experimental Protocol: Gravimetric Method for Solubility Determination

The gravimetric method is a reliable and widely used technique for determining the equilibrium solubility of a solid compound in a solvent.[1] This method involves preparing a saturated solution, separating the solid and liquid phases, and determining the mass of the dissolved solute by evaporating the solvent.

Materials and Apparatus

-

This compound (solute)

-

Selected organic solvent

-

Analytical balance (accurate to ±0.0001 g)

-

Thermostatic shaker or water bath for temperature control

-

Conical flasks with stoppers

-

Filtration apparatus (e.g., syringe filters with appropriate membrane)

-

Pre-weighed evaporation dishes or vials

-

Drying oven

Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a conical flask containing a known volume of the selected organic solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Seal the flask to prevent solvent evaporation.

-

Place the flask in a thermostatic shaker or water bath set to the desired temperature.

-

Agitate the mixture for a sufficient time to reach equilibrium. This can range from several hours to days, and preliminary studies may be needed to determine the equilibration time.

-

-

Phase Separation:

-

Once equilibrium is reached, allow the solution to stand undisturbed at the constant temperature for a short period to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-heated or temperature-equilibrated syringe.

-

Immediately filter the solution through a syringe filter (of a material compatible with the solvent) into a pre-weighed evaporation dish or vial. This step is critical to remove any undissolved microcrystals.

-

-

Gravimetric Analysis:

-

Weigh the evaporation dish containing the filtered saturated solution to determine the total mass of the solution.

-

Carefully evaporate the solvent under controlled conditions (e.g., in a fume hood or using a rotary evaporator). For high-boiling point solvents, a vacuum oven at a temperature below the decomposition point of the solute may be necessary.

-

Once the solvent is fully evaporated, dry the remaining solid solute in an oven at a suitable temperature until a constant mass is achieved.

-

Weigh the evaporation dish with the dry solute.

-

-

Calculation of Solubility:

-

The mass of the dissolved solute is the final mass of the dish and solute minus the initial mass of the empty dish.

-

The mass of the solvent is the total mass of the solution minus the mass of the dissolved solute.

-

Solubility can be expressed in various units, such as grams of solute per 100 grams of solvent, grams of solute per 100 mL of solvent, or as a mole fraction.

-

Visualizations

To further clarify the experimental and theoretical aspects of solubility, the following diagrams are provided.

References

A Technical Guide to the Natural Sources and Isolation of 4-Hydroxy-2-methoxybenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural origins and methodologies for the isolation of 4-Hydroxy-2-methoxybenzaldehyde, a significant benzaldehyde (B42025) derivative. The information presented herein is intended to support research and development activities in the pharmaceutical and allied industries.

Introduction to this compound

This compound, also known as 4-hydroxy-o-anisaldehyde, is a phenolic aldehyde with the chemical formula C₈H₈O₃. It is a structural isomer of vanillin (B372448) and is recognized for its pleasant aroma, contributing to its use as a flavoring agent. Beyond its organoleptic properties, this compound is investigated for various biological activities, making it a molecule of interest for pharmaceutical research.

Prominent Natural Sources

This compound is predominantly found in the roots of several plant species. The concentration of this compound can vary based on geographical location and the specific variety of the plant.

Key plant sources include:

-

Decalepis hamiltonii (Swallow Root): The tuberous roots of this plant are the most significant natural source of this compound, where it constitutes the major component (over 90%) of the volatile oil.[1][2]

-

Hemidesmus indicus (Indian Sarsaparilla): The roots of this plant also contain this compound, though typically in lower concentrations compared to Decalepis hamiltonii.[1][2]

-

Echinacea purpurea : This medicinal plant is another known source of this compound.[3]

-

Other Sources: The compound has also been identified in Mondia whitei, Periploca sepium, and Sclerocarya caffra.

The biosynthesis of this compound is understood to originate from the phenylpropanoid pathway.[4] The process begins with the deamination of phenylalanine to cinnamic acid, catalyzed by the enzyme phenylalanine ammonia (B1221849) lyase (PAL). Subsequent enzymatic steps, including oxidation and hydroxylation, lead to the formation of this compound.[3]

Quantitative Analysis of Natural Sources

The yield of this compound from its primary natural sources is summarized in the table below. These values are influenced by factors such as the geographical origin of the plant material and whether the roots are fresh or dried.

| Plant Source | Plant Part | Condition | Yield of this compound | Reference |

| Decalepis hamiltonii | Roots | Fresh | 0.54% | [2] |

| Decalepis hamiltonii | Roots | Dried (Karnataka, India) | 0.45% | [2] |

| Decalepis hamiltonii | Roots | Dried (Andhra Pradesh, India) | 0.52% | [2] |

| Decalepis hamiltonii | Roots | Dried (Tamil Nadu, India) | 0.06% | [2] |

| Hemidesmus indicus | Roots | Dried | 0.03% | [2] |

| Hemidesmus indicus (slender and long leafed) | Roots | Dried | 0.1827 mg/g | [5] |

| Hemidesmus indicus (broad-leafed) | Roots | Dried | 0.1537 mg/g | [5] |

Methodologies for Isolation and Purification

The isolation of this compound from its natural sources primarily involves the extraction of volatile oils, followed by purification. The selection of the appropriate methodology is critical to achieving high yield and purity.

Extraction Techniques

Two primary methods are employed for the extraction of this compound from plant roots:

-

Steam Hydrodistillation: This is the most suitable and commonly cited method for extracting the volatile oils from the roots of D. hamiltonii and H. indicus.[1][2]

-

Solvent Extraction: Methanol is an effective solvent for extracting the compound. This is often followed by further chromatographic purification steps.[6][7]

Purification Techniques

Following extraction, the crude extract or volatile oil is subjected to purification to isolate this compound.

-

Column Chromatography: This is a standard technique for purifying the compound from methanolic extracts. Silica (B1680970) gel is typically used as the stationary phase.[6][7]

-

Preparative Thin Layer Chromatography (TLC): This method can be used for further purification of fractions obtained from column chromatography.[6][7]

Detailed Experimental Protocols

Protocol for Steam Hydrodistillation

This protocol is based on the established method for extracting volatile oils from the roots of D. hamiltonii and H. indicus.

-

Preparation of Plant Material: Freshly collected roots are thoroughly cleaned, and the inner fibrous material is removed. For dried roots, they are typically powdered before extraction.

-

Distillation Setup: A laboratory-scale steam distillation apparatus is assembled. 50-100 g of the prepared root material is placed in the distillation flask.

-

Extraction: Steam is generated and passed through the plant material. The steam, carrying the volatile oils, is then condensed.

-

Collection and Separation: The condensed distillate is collected. The volatile oil, containing this compound, is then extracted from the aqueous distillate using an appropriate organic solvent such as dichloromethane (B109758) (3 x 25 mL).

-

Drying: The combined organic extracts are dried over anhydrous sodium sulfate (B86663) to remove any residual water.

-

Solvent Removal: The solvent is evaporated under reduced pressure to yield the volatile oil. This compound often crystallizes from the oil upon standing.

Protocol for Solvent Extraction and Column Chromatography

This protocol outlines the steps for isolating this compound using solvent extraction followed by silica gel column chromatography.

-

Extraction:

-

One gram of finely powdered dried root material is macerated in 20 mL of 50% aqueous methanol.[5]

-

The mixture is incubated for 48 hours with continuous agitation.[5]

-

The extract is then centrifuged at 10,000 rpm for 10 minutes.[5]

-

The resulting supernatant is filtered, initially through Whatman No. 1 filter paper, followed by filtration through a 0.22 µm filter to obtain the crude methanolic extract.[5]

-

-

Column Chromatography:

-

Column Preparation: A slurry of silica gel in a non-polar solvent (e.g., hexane) is prepared and packed into a glass column.

-

Sample Loading: The crude methanolic extract is concentrated and adsorbed onto a small amount of silica gel. This is then carefully loaded onto the top of the prepared column.

-

Elution: The column is eluted with a gradient of solvents with increasing polarity (e.g., starting with 100% hexane (B92381) and gradually increasing the proportion of ethyl acetate).

-

Fraction Collection: Eluted fractions are collected sequentially.

-

Analysis: Each fraction is analyzed by Thin Layer Chromatography (TLC) to identify the fractions containing the pure compound. Fractions with similar TLC profiles are combined.

-

Final Purification: The combined pure fractions are concentrated under reduced pressure to yield purified this compound.

-

Visualized Pathways and Workflows

Biosynthesis of this compound

The following diagram illustrates the key steps in the biosynthesis of this compound via the phenylpropanoid pathway.

Caption: Biosynthesis of this compound.

Experimental Workflow for Isolation and Purification

This diagram provides a general workflow for the isolation and purification of this compound from its natural plant sources.

Caption: Isolation and Purification Workflow.

References

- 1. researchgate.net [researchgate.net]

- 2. Determination of 2-hydroxy-4-methoxybenzaldehyde in roots of Decalepis hamiltonii (Wight & Arn.) and Hemidesmus indicus R.Br - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. scispace.com [scispace.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. scispace.com [scispace.com]

Role of 4-Hydroxy-2-methoxybenzaldehyde as a pharmaceutical intermediate

An In-Depth Technical Guide to the Role of 4-Hydroxy-2-methoxybenzaldehyde as a Pharmaceutical Intermediate

For: Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a polysubstituted aromatic aldehyde that serves as a highly versatile and valuable intermediate in the synthesis of complex pharmaceutical molecules. Its unique arrangement of functional groups—an aldehyde, a phenolic hydroxyl, and a methoxy (B1213986) group—provides multiple reaction sites for building molecular complexity. This guide details the physicochemical properties of this compound and focuses on its principal role as a precursor in the synthesis of 1,4-dihydropyridine (B1200194) (DHP) scaffolds, a class of drugs that are widely used as L-type calcium channel blockers. Detailed experimental methodologies, quantitative data, and diagrams of synthetic and biological pathways are provided to offer a comprehensive technical overview for research and development professionals.

Physicochemical Properties and Reactivity

This compound, an isomer of vanillin, is a crystalline solid whose utility in organic synthesis is dictated by its three primary functional groups.[1][2] The aldehyde group is a prime site for condensation and reductive amination reactions, the phenolic hydroxyl allows for O-alkylation or esterification, and the aromatic ring can undergo further substitution.[1] This trifunctional nature makes it an ideal building block for creating diverse molecular architectures.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 18278-34-7 | [1][3] |

| Molecular Formula | C₈H₈O₃ | [3] |

| Molecular Weight | 152.15 g/mol | [3][4] |

| Appearance | White to light-yellow crystalline powder | [1][2] |

| Melting Point | 158-161 °C | [4] |

| Synonyms | 4-Hydroxy-o-anisaldehyde, 2-methoxy-4-hydroxybenzaldehyde | [2][3] |

| Key Reactive Sites | Aldehyde (-CHO), Phenolic Hydroxyl (-OH), Aromatic Ring | [1] |

Core Pharmaceutical Application: Hantzsch Synthesis of 1,4-Dihydropyridines

A prominent application of aromatic aldehydes like this compound is in the Hantzsch dihydropyridine (B1217469) synthesis. This classic multi-component reaction is a cornerstone for producing 1,4-dihydropyridine (DHP) derivatives.[5][6] DHPs are a major class of L-type calcium channel blockers used in the treatment of hypertension and angina.[1][7] The reaction condenses an aldehyde, two equivalents of a β-ketoester (e.g., methyl acetoacetate), and a nitrogen source (e.g., ammonia (B1221849) or ammonium (B1175870) acetate) to form the core DHP heterocyclic scaffold.[5][7]

The general mechanism involves an initial Knoevenagel condensation between the aldehyde and one equivalent of the β-ketoester, followed by the formation of an enamine from the second equivalent of the β-ketoester and ammonia. A subsequent Michael addition and final cyclization with dehydration yield the 1,4-DHP product.[7]

Experimental Protocols

This section provides a representative protocol for the synthesis of a 1,4-dihydropyridine derivative using this compound as the key intermediate.

Synthesis of Diethyl 1,4-dihydro-2,6-dimethyl-4-(4-hydroxy-2-methoxyphenyl)pyridine-3,5-dicarboxylate

Materials:

-

This compound (1.0 mmol, 152.15 mg)

-

Ethyl acetoacetate (B1235776) (2.0 mmol, 260.28 mg, 253 µL)

-

Ammonium acetate (B1210297) (1.2 mmol, 92.5 mg)

-

Ethanol (B145695) (10 mL)

Procedure:

-

Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 mmol), ethyl acetoacetate (2.0 mmol), and ammonium acetate (1.2 mmol).

-

Solvent Addition: Add 10 mL of absolute ethanol to the flask.

-

Reflux: Heat the reaction mixture to reflux (approximately 80 °C) with continuous stirring.

-

Monitoring: Monitor the reaction progress using Thin-Layer Chromatography (TLC) with a mobile phase of ethyl acetate/hexane (e.g., 3:7 v/v). The reaction is typically complete within 4-6 hours.

-

Isolation: Upon completion, cool the reaction mixture to room temperature and then place it in an ice bath for 30 minutes to facilitate precipitation of the product.

-

Filtration: Collect the solid precipitate by vacuum filtration, washing the solid with 5 mL of cold ethanol.

-

Purification: Recrystallize the crude product from hot ethanol to yield the pure 1,4-dihydropyridine derivative as a crystalline solid.

-

Characterization: Dry the product under vacuum and characterize using ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry. Determine the melting point and calculate the yield.

Data Presentation

The Hantzsch reaction is robust and generally provides good to excellent yields for a variety of substituted benzaldehydes. The following table summarizes representative data for this class of reaction.

Table 2: Representative Quantitative Data for Hantzsch Dihydropyridine Synthesis

| Aldehyde Reactant | β-Ketoester | Nitrogen Source | Solvent | Yield (%) | M.P. (°C) | Reference(s) |

| 2-Nitrobenzaldehyde | Methyl Acetoacetate | Ammonia | Methanol | ~75-85 | 172-174 | [1] |

| o-Methoxybenzaldehyde | Methyl Acetoacetate | Ammonium Acetate | i-PrOH | 65 | 178-180 | [8] |

| Benzaldehyde | Ethyl Acetoacetate | Ammonium Acetate | Ethanol | ~90 | 155-157 | [5] |

| This compound | Ethyl Acetoacetate | Ammonium Acetate | Ethanol | Est. >80 | N/A | (Projected) |

Note: Data for this compound is projected based on typical outcomes for substituted benzaldehydes.

Mechanism of Action: L-Type Calcium Channel Blockade

The 1,4-dihydropyridine derivatives synthesized from intermediates like this compound function as potent L-type calcium channel blockers. In vascular smooth muscle cells, the influx of extracellular Ca²⁺ through voltage-gated L-type calcium channels is a critical trigger for contraction.[1]

The DHP molecule binds to a specific site on the α1 subunit of the channel, stabilizing it in an inactive conformation.[1] This allosteric modulation prevents the channel from opening in response to membrane depolarization, thereby inhibiting the influx of Ca²⁺. The resulting decrease in intracellular calcium concentration prevents the activation of myosin light-chain kinase, leading to smooth muscle relaxation, vasodilation, and a subsequent reduction in blood pressure.

Conclusion

This compound is a fundamentally important pharmaceutical intermediate. Its inherent reactivity and substitution pattern make it an ideal precursor for constructing complex heterocyclic systems with proven pharmacological value. As demonstrated through the Hantzsch synthesis of 1,4-dihydropyridines, this starting material provides a direct route to a class of drugs essential for managing cardiovascular disease. The straightforward, high-yielding nature of these synthetic transformations underscores the continued relevance of this compound in modern drug discovery and development pipelines.

References

- 1. ijpcbs.com [ijpcbs.com]

- 2. CN102557903A - Preparation method of 4-hydroxyl-2-methoxybenzaldehyde - Google Patents [patents.google.com]

- 3. Synthesis, Characterization Study of Schiff Base Complexes Derived from Ampicillin and 4 Hydroxy3-Methoxy Benzaldehyde – Oriental Journal of Chemistry [orientjchem.org]

- 4. connectjournals.com [connectjournals.com]

- 5. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]

- 6. chemtube3d.com [chemtube3d.com]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. Hantzsch Synthesis of 2,6-Dimethyl-3,5-dimethoxycarbonyl-4-(o-methoxyphenyl)-1,4-dihydropyridine; a Novel Cyclisation Leading to an Unusual Formation of 1-Amino-2-methoxy-carbonyl-3,5-bis(o-methoxyphenyl)-4-oxa-cyclohexan-1-ene - PMC [pmc.ncbi.nlm.nih.gov]

The Multifaceted Biological Activities of 4-Hydroxy-2-methoxybenzaldehyde Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Hydroxy-2-methoxybenzaldehyde, a naturally occurring phenolic aldehyde, and its synthetic derivatives have garnered significant attention in the scientific community for their diverse and potent biological activities. These compounds serve as versatile scaffolds in medicinal chemistry, leading to the development of novel therapeutic agents with a wide range of applications. This technical guide provides an in-depth exploration of the biological activities of this compound derivatives, focusing on their anticancer, antimicrobial, antioxidant, and anti-inflammatory properties. Detailed experimental protocols for key biological assays and visualizations of relevant signaling pathways are presented to facilitate further research and drug development in this promising area.

Core Biological Activities and Quantitative Data

The biological efficacy of this compound derivatives is profoundly influenced by their structural modifications. The introduction of different pharmacophores, such as Schiff bases, hydrazones, and chalcones, has been shown to modulate their activity. The following tables summarize the quantitative data from various studies, providing a comparative overview of the potency of these derivatives.

Anticancer Activity

The cytotoxic effects of this compound derivatives have been evaluated against a variety of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter used to quantify the potency of a compound in inhibiting cancer cell growth.

| Derivative Type | Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Schiff Base | Derivative 8S3 (from 2-hydroxybenzaldehyde) | MCF-7 (Breast) | <30 µg/mL | [1] |

| Derivative 8S3 (from 2-hydroxybenzaldehyde) | A549 (Lung) | <30 µg/mL | [1] | |

| Derivative 8S3 (from 2-hydroxybenzaldehyde) | HCT-116 (Colon) | <30 µg/mL | [1] | |

| Derivative 8S3 (from 2-hydroxybenzaldehyde) | Huh-7 (Liver) | <30 µg/mL | [1] | |

| Chalcone (B49325) | Sulfonamide-based chalcone 5 | AGS (Gastric) | <1.0 µg/mL | [2] |

| Sulfonamide-based chalcone 7 | HL-60 (Leukemia) | <1.57 µg/mL | [2] | |

| Hydrazone | 4-methoxy derived hydrazone 12 | K-562 (Leukemia) | 0.04 µM | [3] |

| 4-methoxy derived hydrazone 14 | K-562 (Leukemia) | 0.06 µM | [3] |

Antimicrobial Activity

The antimicrobial potential of these derivatives is typically assessed by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.

| Derivative Type | Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |

| Hydrazone | Hydrazone from 4-hydroxy-3-nitrobenzaldehyde (B41313) (7g) | E. coli | 200 µg/L | [4] |

| Hydrazone from 4-hydroxy-3-nitrobenzaldehyde (7c) | B. subtilis | 200 µg/L | [4] | |

| Hydrazide-hydrazone derivative 21 | M. luteus | 0.08 µg/mL | [5] | |

| Hydrazide-hydrazone derivative 19 | S. aureus (MRSA1) | 3.125 µg/mL | [6] | |

| Hydrazone derivative 7 | S. aureus | 1.75 µM | [7] |

Antioxidant Activity

The antioxidant capacity is often evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, with the IC50 value representing the concentration of the compound required to scavenge 50% of the DPPH radicals.

| Derivative Type | Compound/Derivative | Antioxidant Assay | IC50 (µg/mL) | Reference |

| Chalcone | 4'-Fluoro-2'-hydroxy-4-methoxychalcone | DPPH Radical Scavenging | Not specified | [8] |

| (E)-1-(2-hydroxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one | DPPH Radical Scavenging | Not specified | [8] | |

| Flavonol | JVF3 | DPPH Radical Scavenging | 61.4 µM | [9] |

Anti-inflammatory Activity

The anti-inflammatory effects are often assessed by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.

| Derivative Type | Compound/Derivative | Assay | IC50 (µM) | Reference |

| Parent Compound | 4-Hydroxybenzaldehyde | NO Production in RAW264.7 cells | Not specified | [10] |

| Analogue | 2,4-Dihydroxybenzaldehyde | NO Production in RAW264.7 cells | Not specified | [11] |

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the reproducibility and comparison of results across different studies. The following sections provide methodologies for the key assays mentioned in this guide.

MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

-

Cancer cell lines

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Phosphate-Buffered Saline (PBS)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value from the dose-response curve.

DPPH Radical Scavenging Assay for Antioxidant Activity

This assay measures the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical.

Materials:

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Methanol or ethanol

-

Test compounds

-

Ascorbic acid (positive control)

-

96-well plates

-

Microplate reader

Procedure:

-

DPPH Solution Preparation: Prepare a 0.1 mM solution of DPPH in methanol.

-

Reaction Mixture: In a 96-well plate, add 100 µL of various concentrations of the test compounds or ascorbic acid to 100 µL of the DPPH solution.

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Absorbance Measurement: Measure the absorbance at 517 nm.

-

Data Analysis: Calculate the percentage of DPPH radical scavenging activity using the formula: (A_control - A_sample) / A_control * 100, where A_control is the absorbance of the DPPH solution without the sample and A_sample is the absorbance with the sample. Determine the IC50 value from the plot of scavenging activity against compound concentration.

Broth Microdilution Method for Antimicrobial MIC Determination

This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

-

Bacterial or fungal strains

-

Appropriate broth medium (e.g., Mueller-Hinton Broth)

-

Test compounds

-

Standard antibiotic (positive control)

-

Sterile 96-well plates

-

Incubator

Procedure:

-

Compound Dilution: Perform serial two-fold dilutions of the test compounds in the broth medium in a 96-well plate.

-

Inoculum Preparation: Prepare a standardized inoculum of the microorganism (e.g., 0.5 McFarland standard).

-

Inoculation: Inoculate each well with the microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).

-

Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Nitric Oxide Synthase Inhibition Assay

This assay measures the inhibition of nitric oxide (NO) production, a key mediator in inflammation, typically in LPS-stimulated macrophages.

Materials:

-

RAW 264.7 macrophage cell line

-

DMEM with 10% FBS

-

Lipopolysaccharide (LPS)

-

Test compounds

-

Griess Reagent (Reagent A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Reagent B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Culture and Stimulation: Seed RAW 264.7 cells in a 96-well plate and treat with the test compounds for 1 hour before stimulating with LPS (1 µg/mL).

-

Incubation: Incubate the cells for 24 hours.

-

Nitrite (B80452) Measurement: Collect the cell culture supernatant. Mix 50 µL of the supernatant with 50 µL of Griess Reagent A and incubate for 10 minutes at room temperature, protected from light. Then, add 50 µL of Griess Reagent B and incubate for another 10 minutes.

-

Absorbance Measurement: Measure the absorbance at 540 nm.

-

Data Analysis: Calculate the concentration of nitrite from a standard curve prepared with sodium nitrite. Determine the percentage of NO inhibition and the IC50 value.

Signaling Pathways and Mechanisms of Action

The biological activities of this compound derivatives are exerted through their modulation of various cellular signaling pathways. Understanding these mechanisms is crucial for rational drug design and development.

General Experimental Workflow

The following diagram illustrates a general workflow for the investigation of the biological activities of novel this compound derivatives.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a key regulator of inflammation. Many anti-inflammatory compounds, including derivatives of this compound, exert their effects by inhibiting this pathway, thereby reducing the production of pro-inflammatory cytokines and mediators like iNOS and COX-2.[12]

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) signaling cascade is involved in cellular processes such as proliferation, differentiation, and apoptosis. Aberrant MAPK signaling is often observed in cancer. Some this compound derivatives may induce apoptosis in cancer cells by modulating this pathway.[1]

Hedgehog Signaling Pathway

The Hedgehog (Hh) signaling pathway is crucial during embryonic development and its aberrant activation is implicated in the development of certain cancers. Inhibitors of this pathway are of interest as potential anticancer agents.

Conclusion

This compound and its derivatives represent a rich source of biologically active compounds with significant therapeutic potential. Their diverse pharmacological activities, including anticancer, antimicrobial, antioxidant, and anti-inflammatory effects, make them attractive candidates for further investigation and development. This technical guide has provided a comprehensive overview of their biological activities, supported by quantitative data, detailed experimental protocols, and visualizations of key signaling pathways. It is intended to serve as a valuable resource for researchers and scientists in the field, fostering innovation and accelerating the translation of these promising compounds from the laboratory to clinical applications. Further structure-activity relationship (SAR) studies and in vivo investigations are warranted to optimize the efficacy and safety profiles of these derivatives, paving the way for the development of novel and effective therapeutic agents.

References

- 1. earsiv.kmu.edu.tr [earsiv.kmu.edu.tr]

- 2. New Chalcone Derivatives Containing 2,4-Dichlorobenzenesulfonamide Moiety with Anticancer and Antioxidant Properties | MDPI [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. vjs.ac.vn [vjs.ac.vn]

- 5. Hydrazide–hydrazones as potential antimicrobial agents: overview of the literature since 2010 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. benchchem.com [benchchem.com]

- 9. ijcea.org [ijcea.org]

- 10. biomolther.org [biomolther.org]

- 11. biomolther.org [biomolther.org]

- 12. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Reactivity of Functional Groups in 4-Hydroxy-2-methoxybenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Hydroxy-2-methoxybenzaldehyde, a substituted aromatic aldehyde, is a versatile building block in organic synthesis, particularly in the pharmaceutical and fine chemical industries. Its structure is characterized by a benzene (B151609) ring bearing three distinct functional groups: a formyl (-CHO), a hydroxyl (-OH), and a methoxy (B1213986) (-OCH₃) group. The interplay of the electronic and steric effects of these substituents imparts a unique reactivity profile to the molecule, offering multiple avenues for chemical modification. Understanding the chemoselectivity and reactivity of each functional group is paramount for the strategic design of synthetic routes to complex target molecules, including novel drug candidates.

This technical guide provides a comprehensive analysis of the reactivity of the functional groups in this compound. It includes a review of key chemical transformations, detailed experimental protocols for representative reactions, and a summary of quantitative data to aid in reaction planning and optimization.

Overview of Functional Group Reactivity

The reactivity of this compound is governed by the electronic properties of its substituents. The hydroxyl and methoxy groups are electron-donating, activating the aromatic ring towards electrophilic substitution. The aldehyde group is electron-withdrawing, deactivating the aromatic ring and influencing the reactivity of the other functional groups.

The general order of reactivity for the key sites in the molecule is as follows:

-

Aldehyde Group : The most reactive site for nucleophilic addition and redox reactions.

-

Phenolic Hydroxyl Group : Prone to deprotonation and subsequent O-alkylation or esterification. It is a strong activating group for electrophilic aromatic substitution.

-

Aromatic Ring : Activated towards electrophilic substitution at positions ortho and para to the activating groups.

-

Methoxy Group : Generally the least reactive group, although it can be cleaved under harsh conditions.

Below is a diagram illustrating the key reactive sites and the directing effects of the substituents on the aromatic ring.

Methodological & Application

Application Notes and Protocols for the Use of 4-Hydroxy-2-methoxybenzaldehyde in Solid-Phase Protein Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solid-phase peptide synthesis (SPPS) is a cornerstone of modern peptide and protein chemistry, enabling the efficient construction of complex biomolecules. The choice of linker, the chemical moiety connecting the nascent peptide chain to the solid support, is critical for a successful synthesis, dictating the conditions for cleavage and the nature of the C-terminal functionality. 4-Hydroxy-2-methoxybenzaldehyde serves as a versatile precursor for the generation of an acid-sensitive linker, particularly valuable for the synthesis of peptides with a C-terminal aldehyde. Peptide aldehydes are an important class of molecules, often employed as enzyme inhibitors and intermediates in bioconjugation reactions[1][2].

These application notes provide detailed protocols for the utilization of this compound in SPPS, covering the preparation of the resin, peptide chain elongation, and final cleavage to yield peptide aldehydes.

Key Applications

-

Synthesis of C-terminal Peptide Aldehydes: The primary application is the generation of peptides bearing a reactive aldehyde group at their C-terminus, which are valuable tools in chemical biology and drug discovery[1][2].

-

Acid-Sensitive Peptide Synthesis: The linker derived from this compound allows for cleavage under mild acidic conditions, preserving acid-labile protecting groups on the peptide side chains[3].

-

Fragment Condensation: Protected peptide fragments can be synthesized on this resin for subsequent use in convergent synthesis strategies to build larger proteins.

Data Presentation

Table 1: Representative Yields for Peptide Aldehyde Synthesis

| Peptide Sequence | Resin Type | Cleavage Conditions | Crude Purity (%) | Overall Yield (%) | Reference |

| Ac-Val-Leu-Ala-H | 2-Chlorotrityl Chloride Resin | 95% TFA | ~8 (aldehyde) | 8 (aldehyde) | [1] |

| Fmoc-FMGLF-H | NovaGel | 80% TFA/DCM | Not Specified | See Table in Ref. | [2] |

| Fmoc-GVAIF-H | NovaSynTG | 80% TFA/DCM | Not Specified | See Table in Ref. | [2] |

| Dusquetide | MBHA Resin | HBr/TFA/TES/Br2 | ~80 | 87 (cleavage) | [4] |

| RR4 Heptapeptide | MBHA Resin | HBr/TFA/TES/Br2/TIS | ~95 | 82 (cleavage) | [4] |

Note: The yields and purities are highly sequence-dependent and can be influenced by the choice of resin and coupling reagents.

Experimental Protocols

Protocol 1: Preparation of 4-Formyl-3-methoxyphenyl Resin (Aldehyde Linker Resin)

This protocol describes the attachment of this compound to a suitable solid support, such as aminomethylated polystyrene resin.

Materials:

-

Aminomethyl polystyrene resin (100-200 mesh, 1% DVB)

-

This compound

-

Diisopropylcarbodiimide (DIC)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Reagents for Kaiser test

Procedure:

-

Resin Swelling: Swell the aminomethyl polystyrene resin in DMF for 1 hour in a reaction vessel.

-

Linker Activation and Coupling:

-

Dissolve this compound (3 equivalents relative to resin loading) in DMF.

-

Add DIC (3 equivalents) to the solution and stir for 10 minutes at room temperature to form the O-acylisourea active intermediate.

-

Add the activated linker solution to the swollen resin.

-

Shake the reaction mixture at room temperature for 4-6 hours.

-

-

Washing: Wash the resin sequentially with DMF (3x), DCM (3x), and Methanol (3x).

-

Capping (Optional): To block any unreacted amino groups, treat the resin with a solution of acetic anhydride (B1165640) and pyridine (B92270) in DMF for 30 minutes.

-

Final Washing and Drying: Wash the resin as in step 3 and dry under vacuum.

-

Confirmation of Loading: Perform a Kaiser test to confirm the absence of free amino groups. The loading of the linker can be determined by a spectrophotometric method if a chromophore is released upon cleavage.

Caption: Workflow for the preparation of the aldehyde linker resin.

Protocol 2: Solid-Phase Peptide Synthesis on Aldehyde Linker Resin

This protocol outlines the steps for peptide chain elongation using standard Fmoc/tBu chemistry.

Materials:

-

Aldehyde Linker Resin (prepared in Protocol 1)

-

Fmoc-protected amino acids

-

Coupling reagents (e.g., HBTU/HOBt/DIPEA or DIC/HOBt)

-

20% Piperidine in DMF (v/v) for Fmoc deprotection

-

DMF, DCM

Procedure:

-

Resin Swelling: Swell the aldehyde linker resin in DMF for 1 hour.

-

First Amino Acid Attachment (Reductive Amination):

-

Dissolve the first Fmoc-protected amino acid (5 equivalents) in DMF.

-

Add a reducing agent such as sodium cyanoborohydride (NaBH3CN) (5 equivalents) to the resin suspension followed by the amino acid solution.

-

Allow the reaction to proceed for 12-24 hours at room temperature.

-

-

Washing: Wash the resin with DMF (3x) and DCM (3x).

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, and then for 15 minutes to remove the Fmoc protecting group.

-

Washing: Wash the resin with DMF (5x).

-

Coupling of Subsequent Amino Acids:

-

Activate the next Fmoc-amino acid (3-5 equivalents) with your chosen coupling reagents (e.g., HBTU/HOBt/DIPEA) in DMF for a few minutes.

-

Add the activated amino acid solution to the resin and shake for 1-2 hours.

-

Monitor the coupling reaction using the Kaiser test. If the test is positive (blue), repeat the coupling.

-

-

Washing: Wash the resin with DMF (3x) and DCM (3x).

-

Repeat Cycles: Repeat steps 4-7 for each subsequent amino acid in the peptide sequence.

-

N-terminal Modification (Optional): After the final coupling, the N-terminal Fmoc group can be removed and the N-terminus can be acetylated or left as a free amine.

Caption: Experimental workflow for solid-phase peptide synthesis.

Protocol 3: Cleavage of the Peptide from the Resin to Yield a C-terminal Aldehyde

This protocol describes the final step of releasing the synthesized peptide from the solid support as a peptide aldehyde.

Materials:

-

Peptide-Resin (from Protocol 2)

-

Trifluoroacetic acid (TFA)

-

Scavengers (e.g., triisopropylsilane (B1312306) (TIS), water, 1,2-ethanedithiol (B43112) (EDT))

-

Dichloromethane (DCM)

-

Cold diethyl ether

Procedure:

-

Resin Preparation: Wash the final peptide-resin with DCM (3x) and dry it under vacuum for at least 1 hour.

-

Cleavage Cocktail Preparation: Prepare a cleavage cocktail appropriate for the amino acid composition of the peptide. A common cocktail is TFA/TIS/Water (95:2.5:2.5, v/v/v). For peptides containing sensitive residues like Cysteine or Methionine, other scavengers like EDT may be required.

-

Cleavage Reaction:

-

Add the cleavage cocktail to the dried peptide-resin in a reaction vessel.

-

Shake the mixture at room temperature for 2-3 hours.

-

-

Peptide Precipitation:

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Wash the resin with a small amount of fresh cleavage cocktail and combine the filtrates.

-

Precipitate the peptide by adding the filtrate to a 10-fold excess of cold diethyl ether.

-

-

Peptide Isolation:

-

Centrifuge the suspension to pellet the precipitated peptide.

-

Decant the ether and wash the peptide pellet with cold ether two more times.

-

Dry the crude peptide pellet under vacuum.

-

-

Purification and Analysis:

-

Purify the crude peptide aldehyde by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Characterize the purified peptide by mass spectrometry (MS) to confirm its identity and purity.

-

Caption: Workflow for the cleavage and purification of peptide aldehydes.

Conclusion

The use of this compound to create an acid-sensitive aldehyde linker provides a valuable tool for the synthesis of C-terminal peptide aldehydes. The protocols outlined above offer a comprehensive guide for researchers to implement this methodology in their own laboratories. Careful optimization of coupling and cleavage conditions will ensure high yields and purities of the desired peptide products, facilitating further research in drug development and chemical biology.

References

- 1. Practical synthesis of peptide C-terminal aldehyde on a solid support - PMC [pmc.ncbi.nlm.nih.gov]

- 2. An Efficient Method for the Synthesis of Peptide Aldehyde Libraries Employed in the Discovery of Reversible SARS Coronavirus Main Protease (SARS‐CoV Mpro) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]